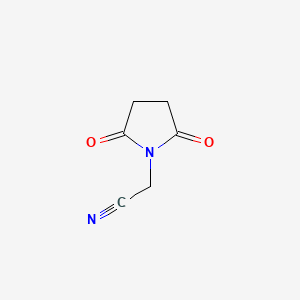

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-3-4-8-5(9)1-2-6(8)10/h1-2,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPASFKUKAVEBDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Evolution of Succinimide Chemistry

The story of succinimide (B58015) chemistry begins in the 19th century with the initial discovery and characterization of succinimide (pyrrolidine-2,5-dione), a cyclic imide derived from succinic acid. ontosight.ai Initially an academic curiosity, its simple, stable five-membered ring structure soon proved to be a valuable scaffold. The real therapeutic potential was unlocked with the exploration of N-substituted derivatives, which led to the development of a crucial class of anticonvulsant drugs. wikipedia.orgresearchgate.net Compounds like ethosuximide (B1671622), phensuximide, and methsuximide (B1676420) became cornerstone treatments for epilepsy, demonstrating that modifying the nitrogen atom of the succinimide ring could profoundly influence biological activity. wikipedia.orgpharmacy180.com

The synthesis of N-substituted succinimides has also evolved significantly. Early methods often involved a two-step process: the acylation of an amine with succinic anhydride (B1165640) to form an intermediate succinamic acid, followed by a cyclodehydration step, which could be achieved through heating or by using reagents like acetic anhydride. mdpi.combeilstein-archives.org Modern synthetic chemistry has introduced milder and more efficient methods, including the use of polyphosphate ester (PPE) as a dehydrating agent and microwave-assisted organic synthesis (MAOS) to dramatically reduce reaction times. mdpi.comnih.gov These advancements have broadened the accessibility and diversity of succinimide derivatives available for research. organic-chemistry.org

| Milestone | Description | Significance |

| Early 19th Century | Discovery and initial characterization of succinimide (C4H5NO2). ontosight.ai | Established the foundational structure of the succinimide chemical class. |

| Mid-20th Century | Development of anticonvulsant drugs like ethosuximide and phensuximide. wikipedia.orgresearchgate.net | Demonstrated the therapeutic potential of N-substituted succinimides, particularly in neurology. |

| Late 20th Century | Exploration of diverse biological activities, including antimicrobial and antitumor properties. researchgate.netnih.gov | Expanded the scope of succinimide chemistry into various fields of medicinal research. |

| 21st Century | Advancement of synthetic methods, including microwave-assisted and green chemistry approaches. nih.govrsc.org | Enabled more rapid, efficient, and environmentally friendly synthesis of a wide array of derivatives. |

Significance of the Nitrile Functional Group in Molecular Design

The nitrile or cyano group (–C≡N) is a small, linear, and highly versatile functional group that plays a critical role in modern molecular design, particularly in medicinal chemistry and organic synthesis. nih.govresearchgate.net Its strong electron-withdrawing nature and unique stereoelectronic properties allow it to serve multiple functions within a molecule. nih.gov

In drug discovery, the nitrile group is often incorporated as a "pharmacophore" to enhance interactions with biological targets. researchgate.net The nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, strengthening the binding affinity of a drug candidate to its target protein. numberanalytics.comnih.gov Furthermore, the nitrile group can serve as a bioisostere for other functional groups like carbonyls or halogens, allowing chemists to fine-tune a molecule's physicochemical properties. researchgate.net Introducing a nitrile can also improve a drug's pharmacokinetic profile by blocking sites of metabolic degradation, thereby increasing its stability and bioavailability in the body. nih.govresearchgate.net

From a synthetic standpoint, the nitrile group is an exceptionally useful intermediate. It can be readily transformed into a variety of other functional groups, including:

Amines , through reduction.

Carboxylic acids , through hydrolysis.

Amides and esters . numberanalytics.comresearchgate.net

This chemical reactivity makes nitriles valuable building blocks for constructing complex molecular architectures. numberanalytics.com Acetonitrile (B52724), the simplest organic nitrile, is widely used not only as a solvent but also as a reactant to introduce cyanomethyl (–CH2CN) or cyano (–CN) groups into molecules through various C-H functionalization and cycloaddition reactions. researchgate.netmdpi.com

| Function | Description | Example Application |

| Hydrogen Bond Acceptor | The nitrogen atom can form hydrogen bonds with target proteins, enhancing binding affinity. nih.gov | Design of enzyme inhibitors. |

| Metabolic Blocker | Can be introduced to block metabolically vulnerable sites on a drug molecule, increasing its half-life. researchgate.net | Improving drug stability. |

| Bioisostere | Can replace other functional groups (e.g., carbonyl, halogens) to modulate properties like solubility and potency. researchgate.net | Fine-tuning lead compounds in drug development. |

| Synthetic Intermediate | Can be chemically converted into amines, carboxylic acids, amides, and other functional groups. numberanalytics.com | Precursor for complex molecule synthesis. |

| Dipole Interactions | The strong dipole moment facilitates polar interactions within protein binding pockets. nih.gov | Enhancing non-covalent binding forces. |

Positioning 2 2,5 Dioxopyrrolidin 1 Yl Acetonitrile Within Advanced Organic Synthesis

2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile is a bifunctional molecule that strategically combines the stable succinimide (B58015) scaffold with the reactive cyanomethyl group. This positions it as a valuable building block in advanced organic synthesis. Its synthesis would typically follow established protocols for N-substitution of succinimide, likely involving the reaction of succinimide's potassium salt with chloroacetonitrile (B46850) or the reaction of succinic anhydride (B1165640) with aminoacetonitrile (B1212223) followed by cyclization.

The true synthetic utility of this compound lies in the reactivity of its two distinct components. The succinimide ring itself can undergo ring-opening reactions, for instance, with hydroxylamine (B1172632) to form hydroxamic acids, which are a class of compounds with significant biological activity. mdpi.combeilstein-archives.org

However, the primary site of reactivity for further elaboration is the nitrile group and its adjacent methylene (B1212753) (–CH2–) bridge. The protons on this methylene group are acidic, allowing for deprotonation to form a nucleophilic carbanion. This anion can then participate in a wide range of carbon-carbon bond-forming reactions, serving as a precursor for more complex structures. Furthermore, the nitrile group itself is a key participant in cycloaddition reactions. For example, N-cyanomethyl-substituted ylides have been shown to undergo [3+2] cycloaddition reactions to generate complex spiro-polycyclic systems, highlighting the potential of the cyanomethyl group to act as a linchpin in constructing intricate molecular frameworks. nih.gov

Therefore, this compound can be envisioned as a versatile intermediate for:

Synthesis of Heterocycles: The nitrile group can be a precursor for forming nitrogen-containing rings.

Elaboration of Side Chains: The reactive methylene group allows for alkylation and other modifications.

Cycloaddition Reactions: The cyanomethyl moiety can be transformed into a 1,3-dipole for constructing complex cyclic systems. nih.gov

Overview of Research Trajectories for N Substituted Succinimides

Direct Synthesis Strategies

Direct synthesis strategies offer a streamlined approach to 2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile by forming the key nitrogen-carbon bond in a single, efficient step. These methods are often favored for their atom economy and reduced number of synthetic operations.

N-Alkylation Approaches Utilizing Acetonitrile (B52724) Precursors

One of the most straightforward methods for the synthesis of this compound is the N-alkylation of succinimide with a haloacetonitrile, such as chloroacetonitrile (B46850) or bromoacetonitrile. This reaction typically proceeds via a nucleophilic substitution mechanism where the succinimide anion attacks the electrophilic carbon of the haloacetonitrile.

The reaction is generally carried out in the presence of a base to deprotonate the succinimide, thereby increasing its nucleophilicity. Common bases and solvent systems include potassium carbonate in N,N-dimethylformamide (DMF) or cesium carbonate in DMF. The use of the pre-formed potassium salt of succinimide can also be an effective strategy.

| Reagents | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Succinimide, Chloroacetonitrile | K₂CO₃ | DMF | Room Temp. - 80 | 4 - 12 | Moderate to Good |

| Succinimide, Bromoacetonitrile | Cs₂CO₃ | DMF | Room Temp. | 2 - 6 | Good to High |

| Potassium Succinimide, Chloroacetonitrile | - | DMF | 50 - 100 | 3 - 8 | Good |

This table presents typical, generalized conditions for the N-alkylation of succinimide with haloacetonitriles based on established principles of organic synthesis. Specific yields and optimal conditions can vary based on the precise experimental setup and scale.

Cyclocondensation Reactions Incorporating the Acetonitrile Moiety

An alternative direct approach involves the cyclocondensation of succinic acid or its anhydride (B1165640) with aminoacetonitrile (B1212223). This method constructs the succinimide ring and introduces the acetonitrile group in a single convergent step. The reaction proceeds through the formation of an amic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the target imide.

This reaction can be facilitated by thermal conditions or by the use of dehydrating agents. The use of aminoacetonitrile hydrochloride is also a viable route, often requiring a base to neutralize the salt and liberate the free amine for the initial reaction with succinic anhydride.

| Reactants | Conditions | Yield (%) |

| Succinic Anhydride, Aminoacetonitrile | Heat (e.g., in acetic acid) | Moderate |

| Succinic Acid, Aminoacetonitrile | Dehydrating agent (e.g., DCC) | Moderate to Good |

| Succinic Anhydride, Aminoacetonitrile HCl | Base (e.g., Triethylamine), Heat | Moderate |

This table provides a conceptual overview of the cyclocondensation approach. The yields are estimates based on analogous reactions and would require specific experimental validation for this particular transformation.

Multistep Reaction Sequences

Multistep syntheses provide a versatile alternative, allowing for greater control over the introduction of functional groups and the purification of intermediates. These sequences typically involve the modification of a pre-existing succinimide scaffold or the synthesis of an acetonitrile-containing intermediate that is subsequently cyclized.

Derivatization of Succinimide Scaffolds with Cyanomethylating Agents

This approach begins with the succinimide ring system and introduces the cyanomethyl group through a reaction with a suitable cyanomethylating agent. While direct alkylation with haloacetonitriles falls under this category, other reagents can also be employed. For instance, the reaction of succinimide with formaldehyde (B43269) and a cyanide source, such as potassium cyanide, could in principle lead to the formation of the cyanomethylated product, though this method may be complicated by side reactions.

Synthesis of Acetonitrile-Bearing Intermediates for Cyclization

In this strategy, an open-chain precursor containing the acetonitrile moiety is first synthesized and then cyclized to form the succinimide ring. For example, a derivative of succinic acid, such as a monoester or monoamide, could be reacted with aminoacetonitrile to form an intermediate that is then subjected to cyclization conditions. This approach allows for the purification of the linear precursor before the final ring-closing step, which can be advantageous in achieving high purity of the final product.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through the use of environmentally benign solvents, catalysts, and energy sources.

For the N-alkylation and cyclocondensation reactions, the use of water as a solvent presents a significant green advantage. nih.gov Water is non-toxic, non-flammable, and readily available. Reactions in hot water can sometimes proceed efficiently without the need for a catalyst. nih.gov Ionic liquids have also been explored as green reaction media for the N-alkylation of imides, offering benefits such as low volatility and potential for recyclability. organic-chemistry.org

Microwave-assisted synthesis is another key green technology that can be applied to these synthetic routes. nih.gov Microwave heating can dramatically reduce reaction times, often leading to increased yields and cleaner reaction profiles by minimizing the formation of byproducts. nih.gov The solvent-free synthesis of N-substituted succinimides under microwave irradiation has been reported, representing a highly atom-economical and energy-efficient approach. nih.gov

| Green Approach | Application | Advantages |

| Water as Solvent | Cyclocondensation of succinic acid and aminoacetonitrile | Non-toxic, non-flammable, readily available. nih.gov |

| Microwave Irradiation | N-alkylation of succinimide; Cyclocondensation | Reduced reaction times, improved yields, energy efficiency. nih.gov |

| Solvent-Free Conditions | Microwave-assisted synthesis from succinic anhydride and an amine | High atom economy, reduced waste. nih.gov |

This table highlights potential applications of green chemistry principles to the synthesis of the target compound, drawing on established green methodologies for related succinimide syntheses.

Solvent System Selection and Optimization (e.g., Acetonitrile as a Reaction Medium)

The choice of solvent is a critical parameter in the synthesis of this compound, as it influences reactant solubility, reaction rates, and pathway selectivity. Acetonitrile is frequently employed as both a solvent and a reactant in various organic syntheses due to its favorable properties. mdpi.com It is a polar aprotic solvent with a high dielectric constant, which allows it to dissolve a wide range of starting materials, including polar and ionic compounds. mdpi.com

In the context of synthesizing succinimide derivatives, acetonitrile serves as an effective reaction medium. For instance, in related syntheses, such as the preparation of N-succinimidyl esters, acetonitrile is used as the solvent in reactions involving reagents like di(N-succinimidyl) carbonate and a base such as triethylamine. researchgate.net Its relatively low boiling point (81-82 °C) simplifies its removal during the work-up phase, which is advantageous for isolating the final product.

The optimization of the solvent system involves evaluating how different solvents or solvent mixtures affect reaction outcomes, such as yield and purity. While solvents like dimethylformamide (DMF) have traditionally been used, acetonitrile is often considered a preferable alternative in certain applications due to its distinct chemical properties and compatibility with various reagents. rawpeg.comresearchgate.net Research in solid-phase peptide synthesis has demonstrated that acetonitrile can be an excellent choice, particularly when dealing with hydrophilic resins. researchgate.netnih.gov

Below is an interactive data table comparing the properties of acetonitrile with other common polar aprotic solvents used in organic synthesis.

| Property | Acetonitrile | Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) |

| Formula | CH₃CN | (CH₃)₂NC(O)H | (CH₃)₂SO |

| Boiling Point (°C) | 81.6 | 153 | 189 |

| Dielectric Constant | 37.5 | 38.3 | 47.2 |

| Dipole Moment (D) | 3.92 | 3.86 | 3.96 |

| Classification | Polar Aprotic | Polar Aprotic | Polar Aprotic |

This table summarizes key physical properties of common polar aprotic solvents, illustrating why acetonitrile is a versatile medium for chemical reactions.

Catalysis in Reaction Design and Efficiency

Catalysis plays a pivotal role in modern synthetic chemistry by providing alternative reaction pathways with lower activation energies, thereby increasing reaction rates and often enhancing selectivity under milder conditions. For the synthesis of heterocyclic compounds like 2,5-dioxopyrrolidines, various catalytic systems can be employed to improve efficiency.

One emerging area is the use of biocatalysts, such as enzymes, which offer high selectivity and operate under environmentally benign conditions. tubitak.gov.tr For example, lipases have been successfully used as reusable nanobiocatalysts for the diastereoselective synthesis of novel 2,5-dioxopyrrolidine derivatives through multi-component reactions. tubitak.gov.tr This approach offers several advantages, including high yields, shorter reaction times, and the ability to easily separate the catalyst from the reaction mixture. tubitak.gov.tr

Transition metal catalysis also presents viable strategies. For instance, nickel(0) complexes have been shown to catalyze the hydration of acetonitrile to produce acetamide, demonstrating the ability of these catalysts to activate the nitrile group. researchgate.net While this is a different transformation, it highlights the potential for metal catalysts to mediate reactions involving the acetonitrile moiety. Copper-based nanocatalysts have also been studied for their activity in reactions involving acetonitrile. lidsen.com The design of an efficient synthesis for this compound could potentially leverage such catalysts to facilitate the key bond-forming steps.

The table below outlines different catalytic approaches and their potential benefits in the synthesis of succinimide derivatives.

| Catalytic Approach | Catalyst Example | Potential Advantages in Synthesis |

| Biocatalysis | Lipase | High stereoselectivity, mild reaction conditions, environmentally friendly, catalyst reusability. tubitak.gov.tr |

| Transition Metal Catalysis | Nickel(0) or Copper(I) complexes | Activation of nitrile groups, potential for novel reaction pathways, high turnover numbers. researchgate.net |

| Dual Catalysis | Chiral Thiourea Systems | Cooperative activation of multiple substrates, enabling complex transformations with high enantioselectivity. nih.gov |

This table provides an overview of catalytic strategies that could be adapted to enhance the synthesis of this compound.

Atom Economy and Reaction Yield Enhancements

Atom economy and percentage yield are two fundamental metrics used to evaluate the efficiency and sustainability of a chemical synthesis. thesciencehive.co.uk Percentage yield measures the effectiveness of a reaction by comparing the actual amount of product obtained to the theoretical maximum, while atom economy assesses the efficiency of a reaction in converting the mass of reactants into the desired product. mmerevise.co.uklibretexts.org

Percentage Yield: The practical yield of this compound can be affected by several factors, including incomplete reactions, the formation of side-products, and losses during purification steps. mmerevise.co.uk Optimizing reaction conditions such as temperature, reaction time, and reactant stoichiometry is crucial for maximizing the percentage yield.

Atom Economy: This concept, central to green chemistry, measures how many atoms from the reactants are incorporated into the final desired product. savemyexams.com The formula for atom economy is:

Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of All Reactants) x 100% libretexts.org

Reactions with high atom economy, such as addition reactions, are inherently more efficient as they generate minimal waste. savemyexams.com In contrast, substitution or elimination reactions often produce by-products, leading to lower atom economy. savemyexams.com

To illustrate, consider a hypothetical substitution reaction for the synthesis of this compound from N-hydroxysuccinimide and bromoacetonitrile:

C₄H₅NO₃ + C₂H₂BrN → C₆H₆N₂O₂ + HBr

In this pathway, hydrobromic acid (HBr) is formed as a by-product, which reduces the atom economy. A synthetic strategy based on a multi-component reaction, where all reactant atoms are incorporated into the final structure, would theoretically achieve 100% atom economy. tubitak.gov.tr

The following table compares the theoretical atom economy for different types of reactions that could potentially be used to synthesize the target compound.

| Reaction Type | General Scheme | By-products Generated | Theoretical Atom Economy |

| Substitution | A + B → C + D | Yes (D) | < 100% |

| Addition | A + B → C | No | 100% |

| Multi-component | A + B + C → D | Minimal or None | High (often approaching 100%) |

This table illustrates the impact of reaction type on atom economy, a key consideration for developing sustainable synthetic routes.

Reactivity at the Nitrile Functional Group

The nitrile functional group is characterized by a carbon-nitrogen triple bond. This bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. pressbooks.pub

Nucleophilic Additions and Cycloadditions Involving the Cyano Group

The electrophilic carbon of the nitrile group in this compound is a prime target for nucleophilic attack. This reaction is analogous to nucleophilic additions to carbonyl groups, where a nucleophile adds to the carbon, and the π-bond electrons are pushed onto the nitrogen, forming an intermediate imine anion. pressbooks.pubyoutube.com This intermediate can then be protonated or further react depending on the conditions.

Common Nucleophilic Additions:

Grignard Reagents: Reaction with organometallic reagents like Grignard reagents (R-MgX) leads to the formation of ketones after hydrolysis of the intermediate imine salt. The mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon. libretexts.org

Hydride Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine through successive nucleophilic additions of hydride ions. libretexts.org

Cycloaddition Reactions: Nitriles and their derivatives can also participate in cycloaddition reactions. For instance, [3+2] cycloaddition reactions involving nitrile oxides are a known pathway for synthesizing heterocyclic compounds. ias.ac.in While specific studies on this compound may be limited, its nitrile group is expected to undergo such reactions, acting as a dipolarophile. The feasibility and regioselectivity of these reactions would be influenced by the electronic properties of the succinimide substituent. ias.ac.in

α-Carbon Reactivity: Deprotonation and Subsequent Electrophilic Trapping

The methylene (B1212753) bridge (-CH₂-) situated between the electron-withdrawing succinimide and nitrile groups contains acidic protons. mdpi.com The presence of these two adjacent electron-withdrawing groups enhances the acidity of the α-hydrogens, making them susceptible to deprotonation by a suitable base to form a resonance-stabilized carbanion (enolate-like species). libretexts.orgyoutube.com

This carbanion is a potent nucleophile and can react with a variety of electrophiles, enabling the formation of new carbon-carbon bonds at the α-position. youtube.com

Table 1: Representative α-Carbon Alkylation Reactions

| Base | Electrophile (R-X) | Reaction Type | Product |

|---|---|---|---|

| Lithium diisopropylamide (LDA) | Alkyl Halide (e.g., CH₃I) | Alkylation | 2-(2,5-Dioxopyrrolidin-1-yl)propanenitrile |

| Sodium Hydride (NaH) | Benzyl Bromide | Alkylation | 2-(2,5-Dioxopyrrolidin-1-yl)-3-phenylpropanenitrile |

| Potassium Carbonate (K₂CO₃) | Allyl Bromide | Allylation | 2-(2,5-Dioxopyrrolidin-1-yl)pent-4-enenitrile |

The choice of base is crucial; strong, non-nucleophilic bases like LDA are often preferred to ensure complete deprotonation without competing nucleophilic attack at the nitrile or carbonyl carbons. youtube.com The subsequent reaction with an electrophile is typically an Sₙ2 process, favoring primary and methyl halides. youtube.com

Hydrolysis and Amidation Pathways of the Nitrile

The nitrile group can be converted into other functional groups, most notably carboxylic acids and amides, through hydrolysis. savemyexams.com

Hydrolysis: Nitrile hydrolysis can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A weak nucleophile, such as water, can then attack the carbon, leading to the formation of a carboxylic acid and an ammonium salt after several steps. libretexts.orgsavemyexams.com

Base-catalyzed hydrolysis: A strong nucleophile, like a hydroxide ion, directly attacks the nitrile carbon. The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to a carboxylate salt. pressbooks.pub Acidification in a separate step yields the final carboxylic acid. savemyexams.com

Amidation: Amidation involves the reaction of the nitrile with a nucleophile, often in the presence of a catalyst, to form an amide. For example, electrochemical methods have been developed for the amidation of C-H bonds using acetonitrile as the nitrogen source, often catalyzed by copper salts under mild conditions. rsc.org Such reactions highlight the versatility of the nitrile group in forming C-N bonds. rsc.org

Reactivity of the 2,5-Dioxopyrrolidin-1-yl Moiety

The succinimide ring is a cyclic imide with two carbonyl groups. This structure possesses distinct reactive sites and can undergo reactions that either preserve or open the ring.

Electrophilic Nature of the Carbonyl Centers

Similar to other carbonyl compounds, the carbonyl carbons in the succinimide ring are electrophilic due to the polarization of the C=O bond. They are susceptible to nucleophilic attack. The reactivity of these centers is comparable to that of other imides, such as N-acetylsuccinimide, which is known to be an effective acylating agent.

The mechanism for reactions at these centers typically involves nucleophilic acyl substitution. A nucleophile attacks one of the carbonyl carbons, forming a tetrahedral intermediate. This intermediate can then collapse, expelling the other part of the ring as a leaving group, often leading to ring-opening.

Ring-Opening and Rearrangement Reactions

The succinimide ring is susceptible to cleavage by nucleophiles. This reactivity is a key feature of N-substituted succinimides.

Reaction with Amines and Hydroxylamine (B1172632): Strong nucleophiles like amines can attack the carbonyl carbons, leading to the opening of the imide ring to form amide derivatives. mst.edu A notable example is the reaction with hydroxylamine, which opens the ring to produce N-hydroxybutaneamide derivatives, providing a synthetic route to hydroxamic acids. beilstein-archives.org

Alkaline Conditions: Succinimide rings are known to undergo ring-opening under alkaline (basic) conditions. acs.org This limits the stability of the ring in the presence of strong bases, which can lead to the formation of succinamic acid derivatives.

Table 2: Ring-Opening Reactions of N-Substituted Succinimides

| Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|

| Primary Amine (R-NH₂) | Varies | Amide-acid | mst.edu |

| Hydroxylamine (NH₂OH) | Aqueous solution | N-hydroxybutaneamide derivative | beilstein-archives.org |

| Hydroxide (OH⁻) | Basic (alkaline) | Succinamic acid derivative | acs.org |

These ring-opening reactions are fundamental to the chemistry of succinimide derivatives and are often exploited in synthetic organic chemistry and bioconjugation.

Substitution Reactions at the Nitrogen Atom

One relevant area of study is the cleavage of N-C bonds in cyclic imides. For instance, allyl bromide has been shown to mediate the site-selective cleavage of the N-C(O) bond in glutarimides, leading to a variety of nitrogen-containing functional groups organic-chemistry.orgnih.gov. This suggests that under certain conditions, the N-CH₂CN bond in this compound might be susceptible to cleavage, although the conditions would likely need to be tailored to target the N-alkyl bond instead of the N-acyl bond.

Furthermore, research on the reductive methylation of proteins has identified the formation of N-cyanomethyl by-products, which can be hydrolyzed back to the starting amine researchgate.net. This indicates that the N-cyanomethyl group can be labile under specific conditions, suggesting that nucleophilic displacement or hydrolysis at the nitrogen could be achievable.

Palladium-catalyzed reactions have also been employed for the cleavage of succinimide protecting groups attached to cysteine residues via a C-S bond nih.govacs.org. While this involves a different linkage to the succinimide, it highlights the use of transition metal catalysis in activating bonds adjacent to the succinimide nitrogen, a strategy that could potentially be adapted for the cleavage of the N-CH₂CN bond.

The following table summarizes potential, though not experimentally confirmed for this specific compound, substitution reactions at the nitrogen atom based on analogous systems.

| Reactant/Condition | Potential Product | Analogous Reaction System |

| Strong Nucleophile (e.g., R-MgX) | N-Substituted Succinimide | Cleavage of N-acyl bonds in imides |

| Reducing Agent (e.g., NaBH₃CN) | Succinimide | Hydrolysis of N-cyanomethyl by-products researchgate.net |

| Palladium Catalyst | Succinimide | Cleavage of succinimide protecting groups nih.govacs.org |

Mechanistic Investigations of Intramolecular and Intermolecular Transformations

The mechanistic pathways of reactions involving this compound are expected to be complex, involving various intermediates and transition states. Due to the lack of direct experimental studies on this specific molecule, mechanistic insights are drawn from computational and experimental studies of related succinimide and amide systems.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding reaction mechanisms, and while no specific kinetic data for this compound has been reported, studies on the hydrolysis of other N-substituted succinimides provide a framework for what might be expected. The kinetics of reactions of amide and imide anions with electrophiles have been studied, revealing that their nucleophilicity can be quantified and correlated with their reactivity acs.org.

The hydrolysis of N-substituted succinimides, for example, is a well-studied process that can provide insights into the stability of the succinimide ring in the target molecule under various pH conditions. Such studies would be essential to determine the half-life of this compound in aqueous environments and to understand the influence of the electron-withdrawing cyanomethyl group on the rate of ring opening.

Identification of Reaction Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to elucidating reaction mechanisms. For reactions involving this compound, it is plausible that intermediates such as tetrahedral adducts at the carbonyl carbons or intermediates arising from reactions at the cyanomethyl group could be formed.

In the context of peptide chemistry, the formation of a succinimide intermediate is a key step in the non-enzymatic cleavage of peptide bonds at asparagine residues. This process involves the intramolecular nucleophilic attack of the backbone nitrogen on the side-chain carbonyl group, forming a tetrahedral intermediate that then collapses to the succinimide researchgate.netnih.gov. This well-documented mechanism highlights the susceptibility of the imide carbonyls to nucleophilic attack and the nature of the intermediates involved.

Computational studies have been instrumental in modeling transition states for nucleophilic attack on related systems. For example, DFT calculations have been used to investigate the transition states of nucleophilic attack on imides, providing insights into the geometry and energy of these fleeting structures researchgate.netresearchgate.net. Similar computational approaches could be applied to this compound to predict the transition state structures for various transformations, including substitution at the nitrogen atom or reactions at the carbonyl groups.

The pyramidalization of the amide nitrogen has also been studied computationally, revealing its role in the stability and reactivity of cyclic amides and in the transition states of certain reactions chemrxiv.org. The degree of nitrogen pyramidalization in the succinimide ring of this compound could influence its reactivity, particularly in reactions involving the nitrogen lone pair.

Spectroscopic Data for this compound Not Publicly Available

A thorough search of scientific databases and scholarly articles has revealed a lack of publicly available experimental spectroscopic data for the chemical compound this compound, also known as N-(cyanomethyl)succinimide, with CAS Number 6557-37-5. Consequently, the detailed analysis and structural elucidation as requested cannot be provided at this time.

Efforts to locate specific research findings for the advanced spectroscopic characterization of this compound were unsuccessful. This includes experimental data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR or ¹³C NMR spectra, which are crucial for analyzing the proton environments and delineating the carbon skeleton, were found in the public domain. Information on two-dimensional NMR techniques for this compound is also unavailable.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data, necessary for determining the exact mass and elemental composition, could not be located. Similarly, no specific liquid chromatography-mass spectrometry (LC-MS) studies for the purity and identity confirmation of this compound were identified.

While spectroscopic data exists for the parent compound, succinimide, and other related N-substituted derivatives, this information is not directly applicable for a scientifically accurate and detailed characterization of this compound. Providing speculative data based on these related structures would not meet the required standards of scientific accuracy.

Therefore, the sections on Advanced Spectroscopic Characterization and Structural Elucidation, including all subsections, cannot be populated with the requested detailed research findings and data tables.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features: the succinimide ring and the nitrile group.

Based on the structure of this compound, the following IR absorption peaks would be anticipated:

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Carbonyl (C=O) in imide | Symmetric and Asymmetric stretching | 1700-1770 |

| Nitrile (C≡N) | Stretching | 2240-2260 |

| Methylene (CH₂) | Stretching | 2850-2960 |

| C-N bond in imide | Stretching | 1100-1300 |

Note: The exact positions of these peaks can be influenced by the sample preparation method and the physical state of the compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an indispensable tool in chemistry for separating, identifying, and purifying the components of a mixture. For a compound like this compound, a suite of chromatographic techniques would be employed to ensure its purity and to monitor its synthesis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of individual components in a mixture. It is particularly valuable for assessing the purity of a synthesized compound. A typical HPLC analysis of this compound would involve a reversed-phase setup, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.

A hypothetical HPLC method for the analysis of this compound could be as follows:

| Parameter | Condition |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

In such a system, the retention time of the compound would be a key identifier. The purity would be determined by the percentage of the total peak area that corresponds to the main compound peak. While specific chromatograms for this compound are not publicly available, HPLC methods are routinely used for the analysis of related heterocyclic compounds, demonstrating the suitability of this technique.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. This is achieved through the use of smaller stationary phase particles (typically sub-2 µm). For a compound like this compound, UPLC would provide a more detailed purity profile, capable of separating closely related impurities that might co-elute in an HPLC run.

A potential UPLC method would be similar to the HPLC method but with adjustments to accommodate the smaller particle size and higher pressures:

| Parameter | Condition |

| Column | C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and water with a fast gradient |

| Flow Rate | 0.4 - 0.6 mL/min |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Injection Volume | 1-2 µL |

The higher resolution of UPLC makes it an excellent tool for in-depth purity analysis and for the development of robust analytical methods for quality control.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used to monitor the progress of a chemical reaction and to determine the appropriate solvent system for a column chromatography separation. In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.

A typical TLC setup for monitoring a reaction to synthesize this compound would involve:

| Parameter | Condition |

| Stationary Phase | Silica gel coated plate |

| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (if the compound is UV active) or a chemical stain |

By spotting the reaction mixture alongside the starting materials on the TLC plate, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be observed. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. wisc.edu For a compound of moderate polarity like this compound, an optimal Rf value would typically be between 0.3 and 0.7 for effective separation and monitoring. ualberta.ca The choice of the mobile phase is crucial; a more polar solvent system will result in a higher Rf value, while a less polar system will lead to a lower Rf value. wisc.edu

Computational and Theoretical Studies on 2 2,5 Dioxopyrrolidin 1 Yl Acetonitrile

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of 2-(2,5-dioxopyrrolidin-1-yl)acetonitrile.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) has been utilized to investigate the electronic structure of the succinimide (B58015) ring system, providing a foundation for understanding the properties of its derivatives, including this compound. A comparative study on succinimide, N-hydroxy succinimide, and N-methyl succinimide using the B3LYP/6-311++G(d,p) level of theory offers valuable insights into the electronic properties that are transferable to the N-acetonitrile derivative.

Calculated Electronic Properties of Succinimide and its Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Succinimide | -7.58 | -0.89 | 6.69 |

| N-Hydroxy Succinimide | -7.92 | -1.54 | 6.38 |

| N-Methyl Succinimide | -7.21 | -0.82 | 6.39 |

Data derived from a comparative DFT study on succinimide and its derivatives, providing a baseline for understanding the electronic properties of this compound.

Conformational Analysis and Geometrical Optimization

Optimized Geometrical Parameters of N-Methyl Succinimide

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N-C (ring) | 1.412 |

| C=O | 1.223 |

| N-C (methyl) | 1.465 |

| C-N-C (ring) | 111.8 |

Geometrical parameters for N-methyl succinimide obtained from DFT calculations, which can serve as an approximation for the succinimide moiety in this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights that are not accessible from static quantum chemical calculations.

Prediction of Molecular Behavior and Stability in Different Environments

MD simulations can predict how this compound behaves in various environments, such as in different solvents. These simulations can reveal information about the conformational flexibility of the molecule, its solvation properties, and its stability. For example, studies on the deamidation of asparagine, which proceeds through a succinimide intermediate, have used MD simulations to understand the behavior of the succinimide ring in aqueous solution. These studies show that the succinimide ring can be hydrolyzed, and the rate of this reaction is dependent on the local environment.

Theoretical Basis for Reactivity Predictions

By simulating the interactions of this compound with other molecules or ions, MD simulations can provide a theoretical basis for predicting its reactivity. For instance, the accessibility of the carbonyl carbons of the succinimide ring to nucleophilic attack can be assessed by analyzing the radial distribution functions of potential reactants around these sites. Furthermore, umbrella sampling or other enhanced sampling techniques in MD can be used to calculate the free energy barriers for reactions, such as hydrolysis or aminolysis of the succinimide ring.

Structure-Reactivity Relationship (SRR) Modeling

Structure-reactivity relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. For succinimide derivatives, SRR studies have been conducted to understand how different substituents on the nitrogen atom or the succinimide ring affect their properties.

While specific SRR models for the reactivity of this compound are not extensively documented in the literature, general principles can be applied. The electron-withdrawing nature of the acetonitrile (B52724) group is expected to increase the electrophilicity of the carbonyl carbons in the succinimide ring, making them more susceptible to nucleophilic attack compared to alkyl-substituted succinimides. This is a key aspect of the reactivity of N-substituted succinimides, which are often used as reagents for chemical modifications.

Prediction of Chemical Transformation Outcomes

Predicting the outcome of chemical reactions is a cornerstone of chemical synthesis, enabling chemists to design efficient synthetic routes and avoid unproductive trial-and-error experimentation. csmres.co.uk Modern computational methods, particularly those based on quantum mechanics, can model reaction pathways, determine the energies of transition states and intermediates, and thus predict reaction feasibility, kinetics, and selectivity.

Molecular Electron Density Theory (MEDT) has emerged as a powerful framework for studying organic reactivity. nih.gov MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com This theory, often employing Density Functional Theory (DFT) calculations, analyzes the electron density distribution to understand and predict the course of a reaction. nih.govnih.gov

For this compound, computational studies can elucidate the reactivity of its two primary functional groups: the succinimide ring and the acetonitrile moiety. The acetonitrile group, with its faintly acidic methyl protons (pKa ≈ 31.3 in DMSO) and nucleophilic nitrogen atom, can participate in a variety of transformations. mdpi.com Computational models can predict the outcomes of:

Cycloaddition Reactions: The acetonitrile group can be converted to a nitrile oxide, which can then undergo [3+2] cycloaddition reactions. MEDT studies on similar reactions, such as that between acetonitrile N-oxide and 2,5-dimethyl-2H- csmres.co.ukmit.edudovepress.comdiazarsole, have successfully predicted high chemo-, stereo-, and regioselectivity by analyzing the energies of competing reaction pathways. researchgate.net Such calculations would be invaluable for predicting how this compound-derived nitrile oxides would react with various dipolarophiles.

Nucleophilic and Electrophilic Attacks: The distribution of electrostatic potential across the molecule, calculable via DFT, can identify sites susceptible to nucleophilic and electrophilic attack. nih.gov For instance, the carbonyl carbons of the succinimide ring are electrophilic, while the nitrogen of the nitrile group possesses a lone pair, making it nucleophilic. mdpi.com Reactivity descriptors derived from conceptual DFT, such as Fukui functions and Parr functions, can quantify the local reactivity of each atom, predicting the most likely sites of interaction. mdpi.comnih.gov

Radical Reactions: The cleavage of C-H bonds in the acetonitrile moiety can generate a •CH2CN radical. mdpi.com Computational methods can determine the bond dissociation energies to predict the ease of radical formation and model subsequent reaction pathways.

The table below summarizes key computational approaches and their application in predicting the reactivity of this compound.

| Computational Method | Application to this compound | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Calculation of molecular geometry, electronic structure, and energy. mdpi.com | Provides fundamental data for other methods; calculation of reaction energies (thermodynamics) and activation barriers (kinetics). mdpi.com |

| Molecular Electron Density Theory (MEDT) | Analysis of electron density changes along a reaction path for processes like cycloadditions. nih.govmdpi.com | Prediction of reaction mechanisms (e.g., concerted vs. stepwise), regioselectivity, and chemoselectivity based on Global Electron Density Transfer (GEDT) and bonding evolution. mdpi.comresearchgate.net |

| Conceptual DFT Reactivity Indices | Calculation of Fukui functions, dual descriptors, and electrophilic/nucleophilic Parr functions. nih.gov | Identification of the most reactive atomic sites for electrophilic and nucleophilic attacks, guiding the prediction of reaction regiochemistry. nih.govnih.gov |

| Transition State Theory (TST) | Used in conjunction with DFT to calculate reaction rate constants from the computed activation energy. nih.gov | Quantitative prediction of reaction kinetics, allowing comparison of competing reaction pathways. |

These predictive models allow researchers to screen potential reactions in silico, prioritizing those that are most likely to be successful and high-yielding in the laboratory. mit.edu

Ligand-Based and Structure-Based Computational Approaches for Designing Future Derivatives

Computational methods are indispensable in modern drug discovery for designing derivatives with enhanced biological activity, selectivity, and pharmacokinetic properties. nih.gov These approaches are broadly categorized as ligand-based or structure-based, depending on the available information about the biological target. dergipark.org.tr

Ligand-Based Drug Design (LBDD)

LBDD methods are employed when the three-dimensional structure of the biological target is unknown, but a set of molecules (ligands) with known activities is available. nih.govdergipark.org.tr These techniques rely on the principle that structurally similar molecules are likely to have similar biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR is a statistical method that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors". For derivatives of this compound, a 2D-QSAR model could be developed by calculating molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) and fitting them to experimental activity data using methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN). nih.gov The resulting equation can predict the activity of new, unsynthesized derivatives, guiding the design process toward more potent compounds. nih.govresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), further incorporate the three-dimensional shape and electrostatic fields of the molecules to build more sophisticated predictive models. mdpi.com

Pharmacophore Modeling: A pharmacophore is an abstract 3D arrangement of essential steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to interact with a specific biological target. dovepress.comnih.gov By analyzing a set of active derivatives of this compound, a common feature pharmacophore model can be generated. ijper.org This model serves as a 3D query to screen large virtual databases for structurally diverse compounds that match the pharmacophore and are therefore likely to be active. dovepress.comdergipark.org.tr

Structure-Based Drug Design (SBDD)

SBDD methods are applicable when the 3D structure of the target protein or enzyme is known, typically from X-ray crystallography or NMR spectroscopy. nih.gov

Molecular Docking: This is the most widely used SBDD technique. It predicts the preferred orientation (pose) and binding affinity of a ligand within the active site of a target protein. nih.govnih.gov A derivative of this compound can be computationally "docked" into the binding pocket of a relevant target. The docking software calculates a "docking score," which estimates the binding free energy. samipubco.com This allows for the rapid virtual screening of many potential derivatives, prioritizing those with the most favorable predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic contacts) with key amino acid residues in the active site. mdpi.com

The table below outlines the key computational design strategies.

| Design Strategy | Required Information | Methodology |

| Ligand-Based: QSAR | A series of derivatives with experimentally measured biological activities. | 1. Calculate molecular descriptors (2D or 3D).2. Develop a statistical model (e.g., MLR, ANN) correlating descriptors with activity.3. Use the model to predict the activity of novel, designed compounds. nih.gov |

| Ligand-Based: Pharmacophore Modeling | A set of structurally diverse molecules known to be active against a target. ijper.org | 1. Identify common chemical features among active molecules.2. Generate a 3D model representing the spatial arrangement of these features.3. Use the model as a filter for virtual screening of compound libraries. nih.gov |

| Structure-Based: Molecular Docking | 3D structure of the biological target (e.g., protein, enzyme). nih.gov | 1. Define the binding site of the target.2. Computationally place the ligand (derivative) into the binding site in various conformations.3. Score the poses based on a scoring function to estimate binding affinity and analyze key interactions. mdpi.com |

By integrating these computational approaches, medicinal chemists can rationally design and prioritize novel derivatives of this compound for synthesis and biological evaluation, significantly streamlining the discovery of new therapeutic agents.

Derivatives and Structural Modifications of 2 2,5 Dioxopyrrolidin 1 Yl Acetonitrile

Strategic Modifications at the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule is a key target for structural elaboration, offering opportunities to introduce diverse functional groups and build more complex molecular architectures.

The cyanomethyl group (-CH₂CN) can be chemically transformed into other functional groups, thereby expanding the synthetic utility of the parent compound. For instance, the nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, or reduced to a primary amine. These transformations open up avenues for further conjugation and derivatization.

| Transformation of Cyanomethyl Group | Reagents and Conditions | Resulting Functional Group |

| Hydrolysis | H₂SO₄ (aq), heat or NaOH (aq), heat | Carboxylic acid (-CH₂COOH) |

| Reduction | LiAlH₄ in THF or H₂, Raney Ni | Primary amine (-CH₂CH₂NH₂) |

| Addition of Grignard Reagents | RMgX followed by hydrolysis | Ketone (-CH₂COR) |

This table presents potential transformations of the cyanomethyl group based on standard organic chemistry principles.

The methylene (B1212753) group (α-position) of the acetonitrile moiety is activated by the adjacent electron-withdrawing nitrile group, making it susceptible to deprotonation by a suitable base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents at the α-carbon.

Alkylation and Arylation: The α-anion of 2-(2,5-dioxopyrrolidin-1-yl)acetonitrile can undergo alkylation with alkyl halides or arylation with aryl halides, typically catalyzed by a transition metal such as palladium. nih.govresearchgate.netorganic-chemistry.org These reactions lead to the formation of α-substituted derivatives with enhanced steric bulk and potentially altered electronic properties.

A comprehensive study on the enantioselective Pd-catalyzed α-arylation of N-Boc pyrrolidine (B122466) has been carried out, providing a protocol that involves deprotonation, transmetalation, and Negishi coupling. nih.gov While this is on a different N-substituted pyrrolidine, the principle of α-arylation is applicable.

| α-Functionalization Reaction | Electrophile | Catalyst/Conditions | Resulting Derivative |

| Alkylation | Alkyl halide (R-X) | Strong base (e.g., LDA, NaH) | 2-(2,5-Dioxopyrrolidin-1-yl)-2-alkylacetonitrile |

| Arylation | Aryl halide (Ar-X) | Pd catalyst, base | 2-(2,5-Dioxopyrrolidin-1-yl)-2-arylacetonitrile |

| Aldol Addition | Aldehyde (R-CHO) | Base (e.g., NaOEt) | 2-(2,5-Dioxopyrrolidin-1-yl)-3-hydroxy-3-alkylpropanenitrile |

This table outlines potential α-functionalization reactions based on established reactivity of acetonitriles.

A two-step synthesis of α-aryl-α-diazoamides has been reported, which involves the Pd-catalyzed C-H arylation of N-succinimidyl 2-diazoacetate followed by aminolysis. mit.edunih.gov This methodology could potentially be adapted for the α-arylation of this compound.

Substituent Effects on the 2,5-Dioxopyrrolidin-1-yl Ring

Modifications to the pyrrolidine-2,5-dione ring itself can significantly influence the molecule's conformation, solubility, and interactions with other molecules.

The carbon atoms of the succinimide (B58015) ring can be functionalized, although this is generally more challenging than modifying the acetonitrile moiety. Synthetic routes to substituted succinimides often start from substituted succinic acids or maleimides. For instance, alkyl or aryl groups can be introduced at the 3- and 4-positions of the ring. A versatile route to 2,5-disubstituted pyrrolidines has been reported through the reduction of enamines derived from pyroglutamic acid, followed by alkylation. rsc.org

| Position of Substitution | Type of Substituent | Potential Synthetic Precursor | Impact on Properties |

| C-3 and C-4 | Alkyl, Aryl | Substituted succinic anhydride (B1165640) | Increased lipophilicity, altered ring conformation |

| C-3 | Various functional groups | Michael addition to maleimides | Introduction of new reactive sites |

This table illustrates potential substitutions on the pyrrolidine ring and their likely effects.

While the core compound is N-substituted with a cyanomethyl group, understanding the effect of different N-substituents on the succinimide ring is crucial for designing derivatives with specific properties. The nature of the N-substituent can influence the stability of the succinimide ring and the reactivity of the carbonyl groups. For example, electron-withdrawing groups on the N-substituent can increase the susceptibility of the carbonyls to nucleophilic attack. The synthesis of various N-substituted succinimide derivatives has been widely reported in the literature. acs.orgresearchgate.netbeilstein-archives.org

Research on N-aryl maleimide (B117702) conjugates has shown that the nature of the N-substituent affects the rate of thio-succinimide ring hydrolysis, a key factor in the stability of antibody-drug conjugates. mdpi.comrsc.org

Conjugates and Advanced Architectures

The this compound scaffold can be incorporated into larger molecular assemblies, such as bioconjugates, polymers, and dendrimers, often by leveraging the reactivity of the succinimide ring or a functionalized derivative.

Bioconjugates: The succinimide ring is related to the N-hydroxysuccinimide (NHS) ester functionality, which is widely used for bioconjugation. nih.govbiotium.comtcichemicals.comresearchgate.netacs.org While the N-cyanomethyl group itself is not a leaving group, the core structure can be modified to incorporate an NHS ester, enabling covalent attachment to primary amines on biomolecules like proteins and peptides.

Polymers: Monomers containing the succinimide moiety can be polymerized to create materials with specific properties. For instance, copolymers of N-vinyl succinimide and N-vinylpyrrolidone have been synthesized for potential pharmaceutical applications. researchgate.net It is conceivable that a monomer derived from this compound could be incorporated into polymer chains, introducing the cyanomethyl functionality as a pendant group. nih.govnih.gov

Dendrimers: Dendrimers are highly branched, well-defined macromolecules. The surface of dendrimers can be functionalized with various chemical groups. mdpi.commdpi.com A derivative of this compound could potentially be attached to the periphery of a dendrimer, leading to a macromolecule with a high density of cyanomethyl groups. For example, PAMAM dendrimers have been functionalized with N-hydroxy-succinimide-terminated polymers to form hydrogels. nih.gov

| Advanced Architecture | Method of Incorporation | Potential Application |

| Bioconjugates | Conversion to an NHS ester derivative for reaction with amines | Targeted drug delivery, diagnostics |

| Polymers | Polymerization of a vinyl-substituted derivative | Functional materials, drug-eluting coatings |

| Dendrimers | Attachment of a functionalized derivative to the dendrimer surface | High-density functional materials, drug delivery vehicles |

This table summarizes potential advanced architectures incorporating the this compound scaffold.

Design and Synthesis of Bifunctional Linkers and Reagents

The primary application of this compound in creating bifunctional linkers stems from the orthogonal reactivity of its two key functional groups. The N-hydroxysuccinimide ester serves as a potent acylating agent, reacting readily with primary and secondary amines to form stable amide bonds. This amine reactivity is a cornerstone of bioconjugation chemistry, allowing for the straightforward labeling and crosslinking of proteins and other biomolecules.

The acetonitrile moiety, on the other hand, offers a different set of chemical possibilities. The nitrile group itself can undergo various transformations, including reduction to an amine, hydrolysis to a carboxylic acid, or participation in cycloaddition reactions to form heterocyclic systems. Furthermore, the presence of the electron-withdrawing succinimide ring acidifies the α-protons on the methylene bridge, creating an active methylene group. This active methylene can be deprotonated to form a carbanion, which can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions.

This dual reactivity allows for the design of heterobifunctional crosslinkers where one end can be tailored for amine coupling via the NHS ester, while the other end, derived from the acetonitrile group, can be designed to react with other functional groups such as thiols, carboxylates, or aldehydes. The synthesis of such linkers often involves a sequential modification strategy. First, the NHS ester is used to attach the molecule to an amine-containing substrate. Subsequently, the nitrile or active methylene group is chemically modified to introduce the second reactive functionality.

For instance, the reduction of the nitrile group to a primary amine introduces a new site for conjugation. This newly formed amine can then be reacted with a variety of reagents, such as isothiocyanates, aldehydes (via reductive amination), or activated carboxylic acids, to complete the bifunctional linker. Alternatively, the active methylene group can be exploited in condensation reactions with aldehydes or ketones, or in Michael additions to α,β-unsaturated systems, to introduce a second reactive handle.

The table below summarizes the key reactive sites of this compound and the potential functionalities that can be introduced to create bifunctional reagents.

| Reactive Site | Reagent/Reaction Type | Resulting Functionality |

| N-Hydroxysuccinimide Ester | Primary/Secondary Amines | Amide Bond |

| Nitrile Group | Reduction (e.g., with LiAlH4, H2/catalyst) | Primary Amine |

| Hydrolysis (acid or base) | Carboxylic Acid | |

| Cycloaddition (e.g., with azides) | Tetrazole | |

| Active Methylene Group | Base, then Alkyl Halide | Alkylated Acetonitrile |

| Knoevenagel Condensation (with Aldehydes/Ketones) | α,β-Unsaturated Nitrile |

Incorporation into Complex Molecular Systems

The ability to generate diverse bifunctional linkers from this compound provides a powerful tool for the construction of complex molecular systems. These systems can range from precisely defined bioconjugates to larger polymeric structures and functionalized surfaces.

In the realm of bioconjugation, derivatives of this compound can be used to link different biomolecules together, such as proteins, peptides, or nucleic acids. For example, an antibody could be functionalized by reacting its lysine (B10760008) residues with the NHS ester of a linker derived from this compound. The second functionality, introduced via modification of the acetonitrile group, could then be used to attach a therapeutic agent, a fluorescent dye, or another protein. This strategy is central to the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is selectively delivered to cancer cells.

Beyond discrete bioconjugates, these derivatives are also valuable in materials science for the surface modification of polymers and nanoparticles. A surface rich in primary amines, for instance, can be readily functionalized with the NHS ester of a this compound derivative. The now surface-bound nitrile or a subsequently modified group can then be used to initiate polymerization, attach other molecules, or alter the surface properties of the material. This approach allows for the creation of materials with tailored functionalities for applications in areas such as biosensors, drug delivery, and chromatography.

Furthermore, the reactivity of the active methylene group can be harnessed to create more complex heterocyclic structures. By reacting this compound with suitable precursors, it is possible to synthesize novel pyrrolidine-fused heterocyclic systems. These new molecular scaffolds can then be incorporated into larger drug discovery efforts or used as building blocks for supramolecular assemblies. The ability to build complexity from a readily available starting material underscores the utility of this compound in modern synthetic chemistry.

Applications of 2 2,5 Dioxopyrrolidin 1 Yl Acetonitrile in Synthetic Organic Chemistry

As a Versatile Synthetic Building Block

The unique combination of a reactive succinimide (B58015) and a functionalized acetonitrile (B52724) unit within the same molecule positions 2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile as a valuable precursor in the synthesis of more complex molecular architectures.

Precursor for the Synthesis of Novel Heterocyclic Compounds

While direct literature on the use of this compound for the synthesis of novel heterocyclic compounds is not extensively documented, the inherent reactivity of its constituent parts suggests its potential in this area. The succinimide ring can be envisioned as a leaving group or a precursor to a pyrrolidine (B122466) core, while the cyanomethyl group can participate in cyclization reactions.

For instance, succinimide derivatives have been utilized in the synthesis of pyrazoles. A notable method involves the condensation of 1,3-dicarbonyl compounds with hydrazine or its derivatives, a reaction that can be catalyzed by succinimide-N-sulfonic acid nih.govnsf.gov. This suggests that the succinimide moiety can be part of a catalytic system or a reactant in the formation of five-membered heterocycles.

Furthermore, the cyanomethyl group is a well-established precursor for the synthesis of various nitrogen-containing heterocycles. For example, cyanomethyl compounds can be key intermediates in the synthesis of 1,2,4-triazoles nih.gov. The reaction of cyanoacetic acid hydrazide with isothiocyanates followed by intramolecular cyclization is a common route to functionalized triazoles. By analogy, the cyanomethyl group in this compound could potentially be elaborated into a hydrazide and subsequently cyclized to form novel triazole-substituted succinimides.

The synthesis of pyridazine derivatives, another important class of heterocycles, has also been achieved starting from precursors that could be conceptually related to succinimide structures. For instance, reactions involving hydrazine hydrate with dicarbonyl compounds are a common strategy for forming the pyridazine ring nih.govmasterorganicchemistry.comacs.org.

The following table summarizes potential heterocyclic systems that could be synthesized from precursors analogous to this compound.

| Heterocyclic System | Potential Synthetic Strategy (by Analogy) | Key Functional Group Utilized |

| Pyrazoles | Condensation with 1,3-dicarbonyl compounds and hydrazines nih.govnsf.gov. | Succinimide moiety |

| Triazoles | Conversion of the cyanomethyl group to a hydrazide followed by cyclization nih.gov. | Cyanomethyl group |

| Pyridazines | Reaction of a dicarbonyl precursor (potentially derived from the succinimide ring) with hydrazine nih.govmasterorganicchemistry.com. | Succinimide moiety |

Reagent for Cyanomethylation and Related C-C Bond Forming Reactions

The cyanomethyl group (-CH₂CN) is a valuable one-carbon unit that can be introduced into organic molecules through a process known as cyanomethylation. While specific studies detailing the use of this compound as a cyanomethylating agent are not prominent, the reactivity of related compounds provides a strong basis for its potential in this capacity.

Cyanomethylation reactions are fundamental in the formation of carbon-carbon bonds and are instrumental in the synthesis of compounds where a nitrile functionality is required. For instance, metal-free cyanomethylenation of sp³ C-H bonds has been achieved using alkyl nitriles to create quaternary carbon centers nsf.gov. This type of oxidative protocol highlights the reactivity of the α-hydrogen atoms of nitriles.

Although not a direct cyanomethylating agent, the related compound N-cyanosuccinimide has been employed as an electrophilic cyanating reagent in cobalt-catalyzed C-H cyanation reactions nih.govacs.org. This demonstrates the utility of the succinimide framework in delivering a cyano-containing moiety. It is plausible that under appropriate conditions, the entire cyanomethyl group of this compound could be transferred to a nucleophilic substrate.

The following table outlines potential cyanomethylation reactions where a reagent like this compound could be employed, based on analogous transformations.

| Substrate Type | Potential Reaction | Expected Product |

| Ketones | Nucleophilic addition of the cyanomethyl anion | β-Hydroxynitriles |

| Alkyl Halides | Nucleophilic substitution | Alkylated nitriles |

| Michael Acceptors | Conjugate addition | γ-Ketonitriles |

As an Activating Agent in Coupling Reactions

The succinimide portion of this compound, specifically the N-acyl linkage, is structurally analogous to the well-known N-hydroxysuccinimide (NHS) esters, which are widely used as activating groups in coupling reactions.

Formation of Active Esters and Their Reactivity Profiles (analogous to NHS esters)

N-acylsuccinimides are characterized by a "half-twisted" amide bond, which leads to a significant decrease in amide resonance energy and a corresponding increase in reactivity towards N-C bond activation nsf.gov. This inherent strain makes the succinimide a good leaving group, a property that is exploited in NHS esters for the activation of carboxylic acids.

It is therefore highly probable that this compound can function as an activating agent for carboxylic acids, forming an active ester in a manner analogous to NHS. The resulting activated ester would be susceptible to nucleophilic attack by amines or alcohols, leading to the formation of amide or ester bonds, respectively.

The reactivity of such an activated ester would be influenced by the electronic properties of the cyanomethyl group. The electron-withdrawing nature of the nitrile would likely enhance the electrophilicity of the carbonyl carbon, making the active ester more reactive towards nucleophiles.

Utility in Amide and Ester Bond Formation

The primary application of active esters is in the formation of amide and ester bonds under mild conditions. The in situ formation of an active ester from a carboxylic acid and an activating agent like this compound would facilitate the subsequent reaction with a nucleophile.

Amide Bond Formation: The reaction of the active ester with a primary or secondary amine would yield the corresponding amide, with succinimide being released as a byproduct. This method is a cornerstone of peptide synthesis and is widely used in the synthesis of pharmaceuticals and other complex molecules researchgate.net.

Ester Bond Formation: Similarly, reaction with an alcohol would lead to the formation of an ester. This transformation, often referred to as esterification, is another fundamental reaction in organic synthesis. The use of activating agents allows for esterification to proceed under milder conditions than traditional methods.

The table below illustrates the expected products from coupling reactions using this compound as an activating agent.

| Carboxylic Acid | Nucleophile | Expected Product |

| R-COOH | R'-NH₂ | R-CONH-R' (Amide) |

| R-COOH | R'-OH | R-COO-R' (Ester) |

Contribution to Stereoselective Synthesis

The rigid, cyclic structure of the succinimide ring in this compound provides a scaffold that can potentially influence the stereochemical outcome of reactions.

While direct studies on the stereoselective reactions of this compound are limited, the broader field of stereoselective synthesis involving succinimide and maleimide (B117702) derivatives offers valuable insights. For instance, stereoselective Michael additions of aldehydes to C-substituted maleimides have been achieved using peptide catalysts, yielding succinimide derivatives with three contiguous stereogenic centers. This demonstrates that the five-membered ring can serve as a platform for controlling stereochemistry.

Furthermore, enantioselective organocatalyzed Michael additions of isobutyraldehyde to maleimides have been reported to proceed with high enantioselectivity in aqueous media. The stereochemical outcome in these reactions is often dictated by the chiral catalyst and the geometry of the transition state, in which the succinimide ring plays a crucial role.

It is conceivable that the succinimide ring of this compound could be modified with chiral auxiliaries or that the compound could be used in conjunction with chiral catalysts to achieve stereoselective transformations. For example, a stereoselective addition to the carbonyl groups of the succinimide, or a reaction involving the α-carbon of the cyanomethyl group, could potentially be controlled to favor the formation of a single stereoisomer.

The following table presents potential stereoselective reactions where a succinimide-containing compound could be involved.

| Reaction Type | Potential Application | Stereochemical Control |

| Michael Addition | Addition of a nucleophile to an α,β-unsaturated succinimide derivative | Catalyst-controlled or substrate-controlled diastereoselectivity |

| Aldol Reaction | Reaction of an enolate derived from the cyanomethyl group with an aldehyde | Formation of chiral β-hydroxynitriles |

| Asymmetric Reduction | Reduction of a carbonyl group on the succinimide ring | Creation of a chiral center on the pyrrolidine ring |

Potential in Chiral Auxiliary Design

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. The ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and should induce a high degree of stereoselectivity. While the succinimide framework is a common feature in various chiral structures, detailed research specifically employing this compound as a chiral auxiliary is not extensively documented in publicly available scientific literature.

The potential of this compound in chiral auxiliary design would likely stem from the ability to introduce chirality at the α-position of the acetonitrile group or on the succinimide ring itself. Subsequent functionalization of the nitrile group could lead to the formation of new stereocenters, with the stereochemical course of the reaction being directed by the chiral auxiliary. However, without specific research findings, its efficacy and practical application in this regard remain speculative.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The development of efficient, sustainable, and scalable synthetic routes is paramount for the broader application of 2-(2,5-Dioxopyrrolidin-1-yl)acetonitrile. Future research should focus on moving beyond traditional methods to embrace greener and more innovative synthetic strategies.